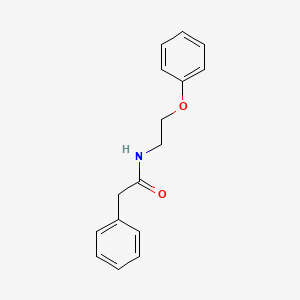

N-(2-phenoxyethyl)-2-phenylacetamide

Description

N-(2-phenoxyethyl)-2-phenylacetamide is a chemical compound characterized by a phenylacetamide core structure with a 2-phenoxyethyl group attached to the nitrogen atom. While this specific molecule has not been the subject of extensive dedicated research, its structural components are well-recognized in the field of medicinal and organic chemistry.

Table 1: Chemical Identity of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₂ |

| IUPAC Name | This compound |

| Molecular Weight | 255.31 g/mol |

| CAS Number | 13544-50-2 |

The N-substituted phenylacetamide scaffold is a privileged structure in organic chemistry, primarily due to its prevalence in a wide array of biologically active molecules. This structural motif is a key component in various pharmaceuticals and has been extensively studied for its diverse pharmacological properties. The amide linkage provides a stable, planar unit that can participate in hydrogen bonding, a critical interaction in biological systems. The two phenyl rings offer a scaffold for various substitutions, allowing for the fine-tuning of steric and electronic properties to modulate biological activity.

Derivatives of N-phenylacetamide have been investigated for a range of therapeutic applications, including as anticancer, anti-inflammatory, and antimicrobial agents. nih.govnih.gov The versatility of the phenylacetamide core allows chemists to synthesize large libraries of related compounds for high-throughput screening, accelerating the discovery of new drug candidates. The study of these derivatives contributes significantly to our understanding of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry.

The history of phenylacetamide and its derivatives is intertwined with the development of medicinal chemistry. The parent compound, phenylacetamide, and its simple derivatives have been known for over a century. Early research into aniline (B41778) derivatives in the late 19th century led to the discovery of the analgesic and antipyretic properties of compounds like acetanilide, a simple N-phenylacetamide. mdpi.com This discovery was a pivotal moment, demonstrating that synthetic organic compounds could possess therapeutic properties comparable to natural products.

Over the decades, the complexity of synthesized phenylacetamide derivatives has grown, with researchers incorporating various functional groups and ring systems to explore their effects on biological targets. The phenoxy group, present in this compound, is a common feature in many established drugs and is known to influence properties such as metabolic stability and receptor binding affinity. The historical trajectory of research on related scaffolds showcases a continuous effort to innovate and develop new molecules with improved efficacy and novel mechanisms of action.

A comprehensive review of the current scientific literature reveals a significant gap in the research specifically dedicated to this compound. While the broader class of N-substituted phenylacetamides is a vibrant area of investigation, this particular compound appears to be largely unexplored. There is a notable absence of published studies detailing its synthesis, characterization, or evaluation of its biological properties.

This lack of specific research presents both a challenge and an opportunity. The challenge lies in the absence of empirical data to discuss. However, it also highlights an opportunity for new avenues of investigation. Based on the known activities of related compounds, this compound could be a candidate for screening in various biological assays. Future research could focus on:

Novel Synthetic Routes: Developing and optimizing a synthetic pathway to produce the compound in high yield and purity.

Spectroscopic and Structural Analysis: Full characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and provide foundational data.

Biological Screening: Evaluating its potential in areas where related phenylacetamides have shown promise, such as in oncology, inflammation, or infectious diseases.

The absence of dedicated research on this compound underscores the vastness of chemical space and the reality that many potentially interesting molecules remain to be investigated.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenoxyethyl)-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2/c18-16(13-14-7-3-1-4-8-14)17-11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDBTLXKZYLPHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NCCOC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 2 Phenoxyethyl 2 Phenylacetamide and Its Analogues

Established Synthetic Routes for Phenoxyethyl Phenylacetamides

Traditional synthetic approaches to N-(2-phenoxyethyl)-2-phenylacetamide and its analogues primarily revolve around the sequential formation of the two key functional groups: the amide and the ether. The choice of strategy often depends on the availability of starting materials and the desired complexity of the final molecule.

Amide Bond Formation Strategies

The most common and direct method for synthesizing phenoxyethyl phenylacetamides involves the formation of the amide bond between a phenoxyethylamine derivative and a phenylacetic acid derivative. This is a cornerstone of organic synthesis, and several reliable methods are employed.

A prevalent technique is the acylation of 2-phenoxyethanamine with an activated form of 2-phenylacetic acid, such as 2-phenylacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The starting materials, 2-chloro-N-substituted-acetamides, can be synthesized by reacting anilines or amines with chloroacetyl chloride. nih.gov The synthesis of various phenylacetamide derivatives often involves coupling a substituted phenylacetic acid with an appropriate amine using standard amide formation methods. nih.gov

Another approach involves the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with the amine. This avoids the need to prepare the more reactive acyl chloride separately.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Yield | Reference |

| 2-Phenoxyethanamine | 2-Phenylacetyl chloride | Dichloromethane (DCM), Base (e.g., Triethylamine) | High | General Method nih.govnih.gov |

| 2-Phenylacetic acid | 2-Phenoxyethanamine | Coupling Agent (e.g., DCC, EDC), Base | Good to High | Standard Method nih.gov |

| Anilines/Amines | Chloroacetyl chloride | Glacial Acetic Acid, Sodium Acetate | 62-74% (for subsequent step) | nih.gov |

This table is interactive. Click on the headers to sort the data.

Ether Linkage Construction Methods

An alternative synthetic strategy involves forming the ether linkage as a key step. This can be achieved through a Williamson ether synthesis, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

In the context of this compound synthesis, this would typically involve the reaction of N-(2-hydroxyethyl)-2-phenylacetamide with phenol (B47542) under basic conditions. A strong base, such as sodium hydride (NaH), is often used to deprotonate the hydroxyl group, forming a sodium alkoxide intermediate. This intermediate then displaces a leaving group on a phenyl ring (though this is less common) or, more practically, phenol is deprotonated to phenoxide which then reacts with a N-(2-haloethyl)-2-phenylacetamide.

A patent for novel phenylacetamide derivatives describes a process where an ether linkage is formed in the presence of a base like sodium hydride in a solvent such as tetrahydrofuran (B95107) at its boiling point. googleapis.com This methodology is applicable to the synthesis of the target compound by reacting a suitable phenoxide with an N-(2-haloethyl)-2-phenylacetamide.

| Reactant 1 | Reactant 2 | Key Reagents/Conditions | Reference |

| N-(2-bromoethyl)-2-phenylacetamide | Phenol | Sodium Hydride (NaH), Tetrahydrofuran (THF) | googleapis.com |

| N-(2-hydroxyethyl)-2-phenylacetamide | Diphenyliodonium salt | Copper Catalyst, Base | General Method |

This table is interactive. Click on the headers to sort the data.

Multicomponent Reactions in Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer a highly efficient route to complex molecules. researchgate.net While a specific MCR for this compound is not prominently documented, MCRs are widely used to generate substituted pyridine (B92270) and thiazole (B1198619) derivatives from starting materials like cyanoacetamide or cyanothioacetamide. researchgate.netresearchgate.net These reactions showcase the potential for rapidly assembling complex amide-containing structures. The principles of MCRs, which emphasize efficiency and atom economy, are increasingly applied in modern synthetic chemistry and could be adapted for the synthesis of phenoxyethyl phenylacetamides. frontiersin.org

Novel Methodologies and Catalyst Development in this compound Synthesis

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of amides and ethers, moving away from stoichiometric reagents towards catalytic processes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. Palladium, copper, and rhodium complexes are particularly effective for these transformations. For the amide formation step, palladium-catalyzed carbonylation reactions or direct amidation of carboxylic acids have been developed. For the ether linkage, copper-catalyzed Ullmann-type coupling reactions are a powerful tool for forming aryl ethers. These reactions can offer milder conditions and broader substrate scope compared to traditional methods. For instance, silica-supported PdCl2 has been used for chemoselective transfer hydrogenation, demonstrating the utility of transition metals in related transformations. liv.ac.uk

Organocatalytic Approaches

Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a major field in synthesis. researchgate.net For amide bond formation, various organocatalysts can activate carboxylic acids or promote the coupling reaction under mild conditions. These catalysts often operate through covalent or non-covalent interactions. researchgate.net Similarly, organocatalytic methods for etherification, while less common, are being explored. The development of organocatalytic methods for the synthesis of this compound would represent a step towards "greener" chemical processes, avoiding the use of potentially toxic and expensive metal catalysts.

Photochemical and Electrochemical Synthesis

Conventional methods for amide bond formation often require harsh conditions or the use of stoichiometric coupling reagents, leading to significant waste. Photochemical and electrochemical methods offer alternative, milder, and often more sustainable pathways for amide synthesis.

Photochemical Synthesis

Photochemical reactions utilize light energy to drive chemical transformations. In the context of amide synthesis, visible-light photoredox catalysis has emerged as a powerful tool. nih.gov This strategy allows for the generation of radical intermediates under mild conditions, which can then participate in amide bond formation. nih.gov While a specific photochemical synthesis of this compound has not been extensively documented, the general principles can be applied. For instance, a possible route could involve the photo-on-demand in situ generation of a reactive derivative of phenylacetic acid, which then readily reacts with 2-phenoxyethylamine (B128699). nih.govacs.org Another approach involves the photochemical oxidation of a suitable precursor to form an activated species that subsequently undergoes amidation. nih.govacs.org

A representative, though not specific, photochemical approach is the synthesis of N-substituted trichloroacetamides from tetrachloroethylene (B127269) and various amines. In this process, photochemical oxidation of tetrachloroethylene generates trichloroacetyl chloride in situ, which then reacts with an amine. nih.govacs.org This method is applicable to a wide range of amines, suggesting its potential adaptability for the synthesis of complex amides. nih.gov

Electrochemical Synthesis

Electrosynthesis provides another green alternative for amide bond formation by replacing chemical oxidants or reductants with electricity. bohrium.com This technique can improve atom economy and reduce the generation of hazardous waste. bohrium.comrsc.org General electrochemical methods for amide synthesis include the "anion pool" method, where a strong nucleophile is generated from an amine substrate electrochemically, which then reacts with an acid anhydride. bohrium.comrsc.org This one-pot reaction is performed at room temperature and avoids the need for transition metals and external bases. rsc.org

Another electrochemical strategy involves the use of a mediator, such as iodide, which is oxidized at the anode to a reactive species that facilitates the coupling of a carboxylic acid and an amine. chemistryviews.org This method has been successfully applied to a broad range of substrates, including aromatic and aliphatic acids and primary and secondary amines. chemistryviews.org The application of such a method to the synthesis of this compound would involve the electrochemical coupling of phenylacetic acid and 2-phenoxyethylamine.

A hypothetical comparison of these methods for the synthesis of a generic amide is presented in the table below, based on literature for similar compounds.

Table 1: Hypothetical Comparison of Photochemical and Electrochemical Amide Synthesis

| Method | Reactants | Conditions | Yield (%) | Byproducts |

|---|---|---|---|---|

| Photochemical | Phenylacetic acid derivative, 2-phenoxyethylamine | Visible light, photocatalyst, room temp. | 70-90 | Catalyst residue |

| Electrochemical | Phenylacetic acid, 2-phenoxyethylamine | Divided cell, constant current, mediator | 75-95 | Minimal, recyclable mediator |

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The principles of green chemistry are highly relevant to the synthesis of amides, which are often produced using methods that generate significant waste.

Performing reactions without a solvent, or in a solventless system, is a key principle of green chemistry. researchgate.net This approach minimizes the environmental impact associated with solvent production, use, and disposal. For the synthesis of this compound, a solvent-free approach could involve the direct reaction of phenylacetic acid and 2-phenoxyethylamine, potentially with the aid of a catalyst and heat. researchgate.net The absence of a solvent can also lead to higher reaction rates and easier product isolation. scirp.org A general method for the solvent-free synthesis of amides involves the trituration of a carboxylic acid and urea (B33335) with boric acid as a catalyst, followed by direct heating. researchgate.net While this specific method is for primary amides, the principle of direct reaction under solvent-free conditions is broadly applicable. rsc.org

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating chemical reactions. researchgate.netdesigner-drug.com Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govmdpi.com The direct amidation of carboxylic acids and amines is a reaction that has been shown to be significantly enhanced by microwave irradiation. scitechnol.comnih.gov

In a potential microwave-assisted synthesis of this compound, phenylacetic acid and 2-phenoxyethylamine could be mixed, possibly with a catalytic amount of a substance like ceric ammonium (B1175870) nitrate, and irradiated in a microwave reactor. nih.govnih.gov This method can often be performed under solvent-free conditions, further enhancing its green credentials. nih.govnih.gov

Table 2: Representative Conditions for Microwave-Assisted Amide Synthesis

| Reactant A | Reactant B | Catalyst | Power (W) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| Phenylacetic Acid | 2-Phenoxyethylamine | Ceric Ammonium Nitrate | 150 | 10 | 92 |

| Substituted Phenylacetic Acid | Substituted 2-Phenoxyethylamine | None | 200 | 15 | 88 |

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, offers numerous advantages for amide synthesis. nih.gov These include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and reaction time), improved safety, and ease of scalability. researchgate.netnih.gov

The synthesis of this compound in a flow system would involve pumping solutions of phenylacetic acid and 2-phenoxyethylamine, along with any necessary coupling agents or catalysts, through a heated reactor coil. acs.orgresearchgate.net The short residence times in the reactor can suppress side reactions, leading to higher purity products. nih.gov Various methods for amide bond formation have been successfully translated to flow chemistry, including those using traditional coupling reagents and catalyst-based systems. nih.govresearchgate.net For example, a continuous-flow synthesis of amides has been demonstrated using triphosgene (B27547) as an activator, allowing for rapid and efficient amide bond formation with minimal epimerization for chiral substrates. nih.gov

Table 3: Comparison of Batch vs. Flow Synthesis for a Generic Amide

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Reaction Time | Hours | Minutes |

| Temperature Control | Difficult | Precise |

| Scalability | Challenging | Straightforward |

| Safety | Potential for thermal runaway | Enhanced safety |

| Product Purity | Variable | Often higher |

Rational Design and Derivatization Strategies for N 2 Phenoxyethyl 2 Phenylacetamide Analogues

Structure-Activity Relationship (SAR) Studies of N-(2-phenoxyethyl)-2-phenylacetamide Derivatives at the Molecular Level

The two phenyl rings—the phenoxy ring and the phenyl ring of the acetamide (B32628) moiety—are primary targets for substitution to probe their interactions with biological targets. The nature, position, and size of substituents can dramatically influence electronic properties, lipophilicity, and steric profile, thereby altering biological activity.

Research on related N-phenylacetamide scaffolds has demonstrated the impact of such substitutions. For instance, in a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives evaluated for anticancer activity, the substitution pattern on the N-phenyl ring was critical. nih.gov Analogues featuring electron-withdrawing nitro groups (NO₂) generally exhibited higher cytotoxicity compared to those with electron-donating methoxy (B1213986) groups (OCH₃). nih.gov Specifically, compounds with a nitro substituent at the meta or para position of the N-phenyl ring were among the most active against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov

| Compound | N-Phenyl Ring Substituent (R) | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| Analogue 1 | 3-NO₂ | PC3 | 52 |

| Analogue 2 | 4-NO₂ | PC3 | 80 |

| Analogue 3 | 4-NO₂ | MCF-7 | 100 |

| Analogue 4 | 3-OCH₃ | PC3 | >100 |

| Analogue 5 | 4-OCH₃ | PC3 | >100 |

Similarly, studies on N-(1-benzylpiperidin-4-yl)arylacetamide analogues, which share the N-arylacetamide core, revealed that replacing the phenyl ring of the acetamide moiety with other aromatic systems significantly impacts receptor affinity. researchgate.net While replacement with thiophene, naphthyl, or indole (B1671886) rings had minimal effect on sigma-1 receptor affinity, the introduction of imidazole (B134444) or pyridyl rings led to a substantial (>60-fold) loss in affinity. researchgate.net This suggests a sensitivity to the electronic and steric properties of this aromatic region. Furthermore, halogen substitution on the aromatic rings of both the acetamide and the N-benzyl (analogous to the N-phenoxyethyl) moieties was found to modulate selectivity between receptor subtypes. researchgate.net

The ethyl linker and the central amide group are crucial for maintaining the correct spatial orientation of the aromatic rings. Modulation of this linker provides a strategy to alter the molecule's flexibility and vectoral presentation of its key pharmacophoric features.

Strategies for linker modulation include:

Varying Length: Shortening or lengthening the ethyl chain (e.g., to methylene (B1212753) or propylene) would directly impact the distance between the phenoxy and phenylacetamide moieties, potentially altering the fit within a target binding site.

Introducing Rigidity: Incorporating cyclic structures (e.g., cyclopropane) or double bonds into the linker can restrict conformational freedom, which may lock the molecule into a more active (or inactive) conformation.

Altering Polarity: Introducing heteroatoms (e.g., replacing a CH₂ with an oxygen or nitrogen atom) into the linker can modify the solubility, hydrogen bonding capacity, and metabolic stability of the compound.

The amide moiety itself is a key structural feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). semanticscholar.orgmdpi.com Modifications here are often pursued through bioisosteric replacement to improve properties like metabolic stability or cell permeability. For example, replacing the amide bond with moieties such as reverse amides, esters, or stable isosteres like 1,2,3-triazoles can lead to analogues with different physicochemical profiles while potentially retaining the necessary geometry for biological activity. nih.gov

The this compound scaffold possesses significant conformational flexibility due to several rotatable bonds. semanticscholar.orgmdpi.com Crystal structure analysis of related compounds reveals that the molecule can adopt various conformations, and its ability to form intermolecular hydrogen bonds via the amide group is a key feature of its solid-state architecture. semanticscholar.orgmdpi.com

Designing analogues with altered flexibility is a powerful tool in SAR studies:

Flexible Analogues: Introducing longer, more flexible linkers or removing bulky groups can allow the molecule to adapt to various binding pocket shapes, which is often useful in initial screening campaigns.

Conformationally Restrained Analogues: This "conformational locking" strategy is used to reduce the entropic penalty of binding and can lead to increased potency and selectivity. This can be achieved by incorporating the flexible ethyl linker into a ring system (e.g., a piperidine (B6355638) or morpholine (B109124) ring) or by introducing bulky substituents that favor a specific rotational isomer (rotamer). By synthesizing and testing a series of rigid analogues, the specific bioactive conformation required for activity can be elucidated.

Design of this compound Analogues through Bioisosteric Replacement

Bioisosteric replacement is a cornerstone of rational drug design, involving the substitution of an atom or group with another that possesses similar physical or chemical properties, leading to a new molecule with similar biological properties. spirochem.comcambridgemedchemconsulting.com This strategy can be applied to various parts of the this compound structure to fine-tune its characteristics.

Phenyl Ring Isosteres: The phenyl rings can be replaced with other aromatic or heteroaromatic systems to modulate activity, alter metabolic pathways, or secure novel intellectual property. Common bioisosteres for a phenyl ring include pyridine (B92270), thiophene, furan, and pyrazole. cambridgemedchemconsulting.com For example, replacing the phenoxy group with a pyridyloxy group would introduce a basic nitrogen atom, potentially altering solubility and allowing for new hydrogen bonding interactions.

Ether Linkage Isosteres: The oxygen atom of the phenoxy ether linkage can be replaced with other divalent groups. A common replacement is sulfur (to form a thioether), which has a similar size but different electronics and bond angles. Other isosteres include a methylene group (-CH₂-), a sulfoxide (B87167) (-SO-), or a sulfone (-SO₂-), each imparting distinct properties of polarity and hydrogen bonding capacity.

Amide Isosteres: The amide bond is often a site of metabolic hydrolysis. Replacing it with more stable bioisosteres is a common strategy to improve bioavailability. Non-classical bioisosteres for the amide group include alkenes, ketones, sulfoxides, and various five-membered heterocyclic rings like oxazoles, thiazoles, or 1,2,3-triazoles. nih.govslideshare.net

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Phenyl Ring | Pyridine, Thiophene | Alter electronics, solubility, H-bonding; explore new binding interactions. cambridgemedchemconsulting.com |

| Ether Oxygen (-O-) | S, CH₂, SO, SO₂ | Modify bond angles, polarity, and metabolic stability. |

| Amide (-CONH-) | Triazole, Oxazole, Ketone | Increase metabolic stability against hydrolysis, alter H-bonding pattern. nih.gov |

| Hydrogen (-H) on Phenyl Ring | Fluorine (-F) | Block metabolic oxidation, alter electronics (pKa). u-tokyo.ac.jp |

Hybridization and Scaffold Hopping Approaches with this compound Core

Hybridization involves combining the structural features of two or more different pharmacophores into a single molecule to create a new chemical entity with potentially additive or synergistic effects. The N-phenylacetamide core is a suitable anchor for such strategies. For example, a series of novel N-phenylacetamide derivatives were synthesized by introducing a 4-arylthiazole moiety, effectively creating a hybrid structure. nih.govmdpi.com In this series, the nature of the substituent on the terminal aryl ring of the thiazole (B1198619) played a key role in determining antibacterial activity, with electron-withdrawing groups like fluorine often proving beneficial. nih.govmdpi.com

Another hybridization approach was demonstrated by conjugating N-phenylacetamide derivatives to an isatin (B1672199) (indole-2,3-dione) scaffold, a known pharmacophore in carbonic anhydrase inhibitors. nih.gov The resulting hybrid molecules were evaluated, and the SAR showed that substitutions on the phenylacetamide portion (with groups like Cl, Br, CH₃, OCH₃) influenced the interaction with the enzyme active site. nih.gov

Scaffold hopping is a more radical design strategy where the core structure (scaffold) is replaced with a functionally equivalent but structurally distinct one. The goal is to identify new, patentable chemical series that retain the desired biological activity while offering improved properties. Starting from the this compound core, one might replace the entire phenoxyethyl fragment with a different group that projects a similar aromatic feature in the same spatial region, such as a benzyl-piperidine or a substituted indole moiety. This allows for the exploration of entirely new chemical space while preserving the key pharmacophoric elements identified from initial SAR studies.

Advanced Spectroscopic and Structural Characterization of N 2 Phenoxyethyl 2 Phenylacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

1D NMR (¹H, ¹³C) Analysis

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR) in a molecule.

While specific spectra for N-(2-phenoxyethyl)-2-phenylacetamide are not available, a predicted ¹H NMR spectrum would feature distinct signals corresponding to its structure: a singlet for the benzylic methylene (B1212753) (CH₂) protons, two triplets for the protons of the N-CH₂-CH₂-O ethyl bridge, complex multiplets for the ten aromatic protons of the phenyl and phenoxy rings, and a broad singlet for the amide (N-H) proton.

To illustrate the data obtained from these techniques, the experimental NMR data for the related compound 2-Phenylacetamide is provided below.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for 2-Phenylacetamide

| Atom Type | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H NMR | 7.52 - 7.07 | Aromatic Protons (C₆H₅) |

| ¹H NMR | 5.7 (br s) | Amide Protons (NH₂) |

| ¹H NMR | 3.57 | Benzylic Protons (CH₂) |

| ¹³C NMR | 174.9 | Carbonyl Carbon (C=O) |

| ¹³C NMR | 135.5 | Aromatic C1 (Quaternary) |

| ¹³C NMR | 129.5 | Aromatic C2, C6 |

| ¹³C NMR | 129.1 | Aromatic C3, C5 |

| ¹³C NMR | 127.5 | Aromatic C4 |

| ¹³C NMR | 43.6 | Benzylic Carbon (CH₂) |

Data sourced from publicly available spectral databases for 2-Phenylacetamide. chemicalbook.comchemicalbook.com

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments provide deeper insights into molecular structure by correlating signals, which is essential for unambiguously assigning complex spectra.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. blogspot.com For this compound, a COSY spectrum would be expected to show a cross-peak between the amide N-H proton and the adjacent methylene (N-CH₂) protons of the ethyl bridge. libretexts.org It would also confirm the connectivity within the ethyl bridge by showing a correlation between the N-CH₂ and O-CH₂ protons. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons to the carbons to which they are directly attached (¹J-coupling). numberanalytics.compressbooks.pubwikipedia.orglibretexts.orgnmrwiki.org This technique would definitively assign the proton signals for the benzylic CH₂ and the two ethyl CH₂ groups to their corresponding signals in the ¹³C spectrum, resolving any ambiguity.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond correlations, NOESY identifies nuclei that are close to each other in space (typically < 5 Å). numberanalytics.comnanalysis.comwikipedia.orglibretexts.org This provides critical information about the molecule's three-dimensional structure and conformation. wikipedia.orglibretexts.orgnumberanalytics.com For a flexible molecule like this compound, NOESY could reveal the preferred spatial arrangement of the phenyl and phenoxy rings relative to the acetamide (B32628) backbone.

Mass Spectrometry (MS) Applications in Structure Confirmation and Purity Assessment

Mass spectrometry is a vital analytical tool that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS measures the mass of a molecule with very high accuracy. This precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass. Although experimental HRMS data for this compound is unavailable, its theoretical monoisotopic mass can be calculated from its formula, C₁₆H₁₇NO₂.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves isolating a specific ion (the precursor ion) and inducing it to fragment. Analyzing the resulting fragment ions (product ions) provides detailed structural information.

The fragmentation of N-monosubstituted 2-phenylacetamides under electron ionization typically involves specific pathways. nih.gov A common fragmentation is the cleavage of the bond alpha to the carbonyl group. nih.gov For N-alkyl substituted variants, this often leads to the formation of an ion fragment at m/z 92 after a hydrogen transfer. nih.gov

For this compound, key fragmentation pathways would include:

Formation of the tropylium (B1234903) ion: Cleavage of the bond between the benzylic carbon and the carbonyl group would yield the stable benzyl (B1604629) cation, which rearranges to the tropylium ion at m/z 91 .

Amide bond cleavage: Scission of the amide C-N bond or the bonds within the ethyl bridge would generate various fragments characteristic of the phenylacetamide and phenoxyethyl moieties.

Phenoxy group fragmentation: Cleavage of the ether bond could produce a phenoxy radical and a corresponding cation, or a phenoxy cation at m/z 93 .

The mass spectrum of the analog N-(2-phenylethyl)acetamide provides a practical example of these fragmentation patterns.

Table 2: Key Mass Fragments for N-(2-phenylethyl)acetamide

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 163 | [M]⁺ (Molecular Ion) | - |

| 104 | [C₈H₁₀]⁺ | McLafferty rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

| 60 | [CH₃CONH₃]⁺ | Cleavage alpha to phenyl ring with H transfer |

| 43 | [CH₃CO]⁺ | Acylium ion from amide group |

Data sourced from the NIST Chemistry WebBook for N-(2-phenylethyl)acetamide. nist.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups, as different types of bonds vibrate at characteristic frequencies.

Although a specific spectrum for this compound is not published, its key functional groups would produce predictable absorption bands. The IR spectrum of the related compound N-(2-phenylethyl)acetamide illustrates these features.

Table 3: Characteristic IR Absorption Bands for N-(2-phenylethyl)acetamide

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Amide |

| ~3060 | Aromatic C-H Stretch | Phenyl Ring |

| ~2930 | Aliphatic C-H Stretch | Ethyl Chain |

| ~1640 | C=O Stretch (Amide I) | Amide |

| ~1550 | N-H Bend (Amide II) | Amide |

| ~1450 | C=C Stretch | Phenyl Ring |

| ~750 and ~700 | C-H Out-of-plane Bend | Monosubstituted Phenyl Ring |

Data interpreted from the spectrum of N-(2-phenylethyl)acetamide available in the NIST Chemistry WebBook. nist.gov

For this compound, one would also expect to see a strong C-O-C stretching vibration for the ether linkage, typically in the region of 1250-1000 cm⁻¹.

Raman spectroscopy provides complementary information. It is particularly sensitive to symmetric vibrations and non-polar bonds, and would be effective for characterizing the symmetric "ring breathing" modes of the two aromatic rings in the molecule.

X-ray Crystallography and Solid-State Structural Analysis

Extensive searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Inorganic Crystal Structure Database (ICSD), did not yield any publicly available single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and the precise atomic coordinates derived from single-crystal X-ray diffraction is not available in the current scientific literature.

Single Crystal X-ray Diffraction

As no crystallographic information file (CIF) or related structural report for this compound has been deposited in accessible databases, a quantitative description of its solid-state molecular structure, including bond lengths, bond angles, and torsional angles, cannot be provided at this time. The experimental determination of these parameters through single-crystal X-ray diffraction is a prerequisite for a comprehensive structural elucidation.

Crystal Packing and Intermolecular Interactions

Without the foundational data from single-crystal X-ray diffraction, a definitive analysis of the crystal packing and the specific nature of intermolecular interactions in the solid state of this compound is not possible. A detailed understanding of how individual molecules arrange themselves within the crystal lattice and the types of non-covalent interactions that govern this arrangement—such as hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the phenyl rings—awaits experimental crystallographic studies.

Computational and Theoretical Chemistry Studies of N 2 Phenoxyethyl 2 Phenylacetamide

Quantum Chemical Calculations (DFT, Ab initio) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic properties of molecules like N-(2-phenoxyethyl)-2-phenylacetamide. researchgate.net DFT methods, such as B3LYP, are frequently employed to analyze molecular structure, vibrational frequencies, and electronic characteristics. researchgate.netxisdxjxsu.asianih.gov These calculations help in understanding charge distribution, molecular stability, and sites prone to chemical reactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scispace.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. ucm.esresearchgate.net Conversely, a small energy gap indicates that the molecule is more reactive and prone to electronic transitions. scispace.com In studies of related phenylacetamide and benzohydrazide (B10538) derivatives, the energy gap was found to be a significant factor in specifying molecular chemical stability, with calculated gaps correlating with biological activity. scispace.com For a series of these compounds, the HOMO and LUMO energies were in the range of -9.57 eV to -4.58 eV and -2.19 eV to -0.12 eV, respectively. scispace.com The energy gap for a highly active compound in that study was calculated to be -3.47 eV, indicating a potential for charge transfer within the molecular system. scispace.com This type of analysis allows for the prediction of how structural modifications might influence the reactivity and electronic properties of this compound.

Table 1: Illustrative HOMO-LUMO Energy Data from a Study on Phenylacetamide Analogues Data is hypothetical and based on findings for related compounds for illustrative purposes.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Analogue A | -9.06 | -5.58 | 3.48 |

| Analogue B | -8.75 | -5.21 | 3.54 |

| Analogue C | -9.21 | -5.65 | 3.56 |

Source: Adapted from studies on phenylacetamide derivatives. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other molecules. The MEP map displays regions of varying electrostatic potential on the electron density surface. Electronegative (electron-rich) areas, which are susceptible to electrophilic attack, are typically colored red, while electropositive (electron-poor) regions, prone to nucleophilic attack, are colored blue.

For phenylacetamide derivatives, MEP analysis helps identify the nucleophilic and electrophilic reactive sites. scispace.com In this compound, the oxygen atoms of the ether and amide groups would be expected to show negative potential (red), indicating their role as hydrogen bond acceptors. The amide hydrogen, in contrast, would exhibit a positive potential (blue), marking it as a hydrogen bond donor. This visualization is critical for understanding intermolecular interactions, particularly in the context of drug-receptor binding. scispace.com

In analyses of similar amide-containing compounds, NBO calculations reveal significant delocalization, such as the interaction between the lone pair of the nitrogen atom (donor) and the antibonding orbital of the adjacent carbonyl group (acceptor). nih.gov This n → π* interaction is characteristic of the amide bond and contributes to its planar geometry and stability. For this compound, NBO analysis would elucidate the intramolecular charge transfer and the specific orbital interactions that define its chemical nature and stability. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mit.edu By solving Newton's equations of motion, MD simulations provide insights into the conformational flexibility, stability, and dynamic behavior of molecules like this compound in various environments, such as in a solvent or bound to a protein.

These simulations can reveal the preferred conformations of the molecule, the stability of these conformations, and the energy barriers between them. For instance, an MD simulation could track the rotation around the various single bonds in the this compound structure to identify the most stable spatial arrangements of its phenyl and phenoxy groups. In studies of other flexible molecules, MD simulations lasting hundreds of nanoseconds have been used to evaluate the binding stability of a ligand within a protein's active site, providing a dynamic view that complements static models from molecular docking. scispace.com

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. orientjchem.org This method is crucial in drug discovery for predicting the binding affinity and interaction patterns between a potential drug molecule and its biological target. nih.govnih.gov

For this compound, docking studies would involve placing the molecule into the active site of a relevant target enzyme or receptor. The process calculates a docking score, which estimates the binding free energy, with lower scores generally indicating stronger binding. researchgate.netsemanticscholar.org Studies on structurally related phenoxyacetanilide and phenylacetamide derivatives have successfully used molecular docking to predict their binding to enzymes like cyclo-oxygenase (COX). orientjchem.orgresearchgate.net These studies often reveal key interactions, such as hydrogen bonds between the amide group of the ligand and amino acid residues (e.g., Arginine, Tyrosine) in the receptor's active site, as well as hydrophobic interactions involving the phenyl rings. orientjchem.org

Table 2: Example of Molecular Docking Results for Phenylacetamide Analogues Against a Target Enzyme This table is for illustrative purposes, showing typical data obtained from docking studies.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Analogue AKM-1 | -8.5 | TYR 385, ARG 120 | Hydrogen Bond, Pi-Alkyl |

| Analogue AKM-2 | -9.2 | ARG 120, TRP 387 | Hydrogen Bond, Pi-Pi T-shaped |

| Standard Drug | -8.9 | TYR 385, SER 530 | Hydrogen Bond, Hydrophobic |

Source: Adapted from docking studies on acetamide (B32628) derivatives. orientjchem.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ptfarm.pl By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study on analogues of this compound would involve compiling a dataset of structurally similar molecules with known biological activities. Various molecular descriptors—such as physicochemical properties (e.g., lipophilicity, polarizability) and electronic parameters (e.g., HOMO energy)—are calculated for each molecule. researchgate.netmdpi.com A statistical method, like multiple linear regression, is then used to build a model that correlates these descriptors with the observed activity.

For example, a QSAR model developed for a series of phenoxyacetamide derivatives as monoamine oxidase (MAO) inhibitors showed a strong correlation between activity and descriptors like molecular weight and HOMO energy. researchgate.net The model indicated that higher molecular weight and the presence of electrophilic groups could enhance inhibitory activity. researchgate.net Such models provide valuable insights into the structural requirements for a desired biological effect and can guide the design of more potent analogues of this compound. nih.govresearchgate.net

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical chemistry studies focusing on the conformational analysis and energy landscapes of this compound. As a result, the detailed research findings, including data tables on dihedral angles, potential energy surfaces, and stable conformers, required to construct the requested article section are not available in the public domain.

Therefore, it is not possible to generate the article on "" with a focus on "Conformational Analysis and Energy Landscapes" while adhering to the instructions of providing thorough, informative, and scientifically accurate content based on existing research.

Mechanistic Elucidation of N 2 Phenoxyethyl 2 Phenylacetamide S Interactions at the Molecular and Cellular Level

Biological Target Identification and Validation (in vitro/cell-based)

Identifying the specific molecular targets of a compound is a critical step in understanding its mechanism of action. Various advanced techniques are utilized to pinpoint these interactions within a complex biological system.

Proteomic profiling methods offer a broad, unbiased view of a compound's interactions with the entire proteome.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to identify the active sites of enzymes and other proteins. This technique utilizes chemical probes that react with the active sites of specific enzyme classes in a mechanism-dependent manner. These probes typically consist of three key components: a reactive group for covalent modification of the target, a linker, and a reporter tag (e.g., biotin (B1667282) or a fluorescent dye) for detection and enrichment. By comparing the protein labeling profiles in the presence and absence of an inhibitor compound, researchers can identify the targets of the inhibitor.

Thermal Proteome Profiling (TPP) is based on the principle that the binding of a ligand, such as a small molecule drug, can alter the thermal stability of its target protein. In a typical TPP experiment, cell lysates or intact cells are treated with the compound of interest and then subjected to a temperature gradient. The aggregated proteins at each temperature are separated from the soluble ones, and the remaining soluble proteins are quantified using mass spectrometry. The target proteins will typically show an increase in their melting temperature upon ligand binding, which can be detected as a shift in their melting curve.

CRISPR (Clustered Regularly Interspaced Short Palindromic Repeats)-based technologies have revolutionized gene editing and have been adapted for high-throughput target identification.

CRISPR-based target deconvolution involves using a library of single-guide RNAs (sgRNAs) to systematically knock out every gene in a population of cells. These cells are then treated with the compound of interest. If a particular gene is essential for the compound's activity (i.e., it encodes the target protein or a protein in the same pathway), its knockout will confer resistance or sensitivity to the compound. By sequencing the sgRNAs present in the surviving cell population, researchers can identify the genes whose disruption affects the compound's efficacy, thereby revealing its potential targets.

Affinity-based probing, also known as affinity chromatography, is a more traditional yet highly effective method for target identification.

This technique involves immobilizing a derivative of the compound of interest onto a solid support, such as chromatography beads. A cell lysate or protein mixture is then passed over this support. Proteins that bind to the immobilized compound are retained, while non-binding proteins are washed away. The bound proteins can then be eluted and identified by mass spectrometry. For this method to be successful, the compound must be modified with a linker that allows for its immobilization without significantly disrupting its binding to the target protein.

Receptor Binding Studies (in vitro)

There is currently no available data from in vitro receptor binding studies for N-(2-phenoxyethyl)-2-phenylacetamide. Scientific investigations to determine its binding affinity, selectivity, or specific molecular targets within a biological system have not been reported.

Cellular Pathway Perturbations in Non-Human Cell Lines

Detailed studies on how this compound may perturb cellular pathways in non-human cell lines are absent from the scientific literature. The broader class of phenylacetamide derivatives, however, has been noted for a range of biological activities, including antiproliferative and cytostatic effects. researchgate.netmdpi.com For instance, certain fluorinated phenylacetamide derivatives have demonstrated cytotoxic activity against prostate (PC3) and breast (MCF-7) cancer cell lines. nih.gov These studies suggest that the phenylacetamide scaffold can be a starting point for developing biologically active agents. nih.gov

Apoptosis Induction and Caspase Activation

No research has been published detailing the ability of this compound to induce apoptosis or activate caspases in any cell line. The process of programmed cell death, or apoptosis, is a common mechanism for anticancer agents. nih.gov Studies on related phenylacetic acid derivatives have shown that they can induce apoptosis in vitro, highlighting a potential area for future investigation for compounds within this class. nih.gov

Cell Cycle Modulation

There are no specific findings on the effects of this compound on cell cycle regulation. The modulation of the cell cycle is a key mechanism for many compounds that control cell growth, but the impact of this particular compound on cell cycle phases (e.g., G1, S, G2, M) has not been investigated.

Effects on Cellular Proliferation and Viability

Specific data on the effects of this compound on the proliferation and viability of non-human cells are not available. While related N-phenyl-2-phenoxyacetamides have been synthesized and evaluated for activities such as antileishmanial effects with low toxicity to mammalian Vero cells, this data is not specific to this compound. researchgate.net

Antimicrobial Action Mechanisms (cellular/molecular)

While compounds featuring a phenoxy-N-arylacetamide framework have been reported to possess antimicrobial and antibacterial properties, the specific mechanisms of this compound have not been elucidated. researchgate.net For example, different derivatives of N-phenylacetamide have been synthesized and shown to have activity against plant-pathogenic bacteria, with one derivative observed to cause cell membrane rupture. nih.gov Other 2-phenoxy-N-phenylacetamide derivatives have been identified as promising scaffolds for developing antitubercular agents. mdpi.com

Inhibition of Bacterial DNA Topoisomerases

There is no evidence in the current scientific literature to suggest that this compound functions as an inhibitor of bacterial DNA topoisomerases. This class of enzymes is a crucial target for many antibacterial agents, but the interaction of this specific compound with these enzymes remains unstudied.

Cell Membrane Integrity Disruption

Currently, there is a notable absence of specific research elucidating the direct effects of this compound on the integrity of cell membranes. The scientific literature available does not provide data on whether this compound causes disruption, alters permeability, or interacts with membrane components such as lipids and proteins. The broader class of acetamide (B32628) derivatives has been investigated for various biological activities, with some compounds showing membrane-disruptive properties, often linked to their amphipathic nature which allows for insertion into the lipid bilayer. However, without direct studies on this compound, any potential effects on cell membrane integrity remain speculative.

Antioxidant Activity Investigations

Direct investigations into the antioxidant activity of this compound are not currently available in the scientific literature. However, broader research into acetamide and phenoxy acetamide derivatives has indicated that some compounds within these classes possess antioxidant properties. researchgate.netmdpi.comnih.gov The antioxidant activity of these related compounds is often attributed to their ability to scavenge free radicals and chelate metal ions. researchgate.net

For example, studies on N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives have demonstrated free radical scavenging activity in DPPH assays. researchgate.net The general structure of acetamide derivatives allows for various substitutions, which can significantly influence their antioxidant capacity. The presence of phenolic groups or other electron-donating moieties can enhance the ability of these compounds to neutralize reactive oxygen species. Without specific experimental data for this compound, its antioxidant potential remains unconfirmed.

Applications of N 2 Phenoxyethyl 2 Phenylacetamide As a Research Tool and Synthetic Building Block

Role as Synthetic Intermediates in the Development of Complex Molecules

N-(2-phenoxyethyl)-2-phenylacetamide belongs to the broader class of 2-phenylacetamides, which are recognized as valuable synthetic intermediates in organic chemistry. mdpi.comsemanticscholar.org These compounds serve as crucial building blocks for the construction of more complex molecular architectures, particularly heterocyclic systems that form the core of many biologically active compounds.

One of the notable applications of phenylacetamide derivatives is in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.comsemanticscholar.org These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry due to their presence in a wide range of natural products and pharmaceuticals. The general synthetic strategy involves the cyclization of a phenethylamine derivative, and N-substituted-2-phenylacetamides can be tailored to be effective precursors for such transformations. For instance, a related compound, N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide, has been explicitly synthesized as a precursor for a series of differently substituted 1,2,3,4-tetrahydroisoquinolines. mdpi.comsemanticscholar.org This highlights the role of the 2-phenylacetamide core in providing the necessary structural framework for building these complex heterocyclic systems.

Furthermore, the N-phenylacetamide scaffold is frequently employed in the synthesis of novel compounds with potential therapeutic applications. By modifying the substituents on both the nitrogen atom and the phenyl ring, chemists can generate libraries of compounds for biological screening. For example, various N-phenylacetamide derivatives have been synthesized and investigated for their potential as carbonic anhydrase inhibitors and antibacterial agents. nih.govmdpi.com The synthesis of these derivatives often involves the reaction of a substituted amine with a phenylacetyl chloride or a related activated carboxylic acid derivative, underscoring the role of the core phenylacetamide structure as a key synthon.

The table below illustrates the versatility of the N-phenylacetamide scaffold in the synthesis of various complex molecules.

| Precursor Scaffold | Synthetic Transformation | Resulting Complex Molecule | Potential Application |

| N-Aryl-2-phenylacetamide | Intramolecular Cyclization | 1,2,3,4-Tetrahydroisoquinolines | CNS agents, Antihypertensives |

| N-Substituted-2-phenylacetamide | Coupling with Sulfonamide Moieties | Carbonic Anhydrase Inhibitors | Antiglaucoma, Anticancer |

| N-Aryl-2-phenylacetamide | Introduction of Thiazole (B1198619) Moieties | Thiazole-containing Heterocycles | Antibacterial agents |

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. These probes are typically molecules that can interact with a specific biomolecule or ion and produce a detectable signal, such as fluorescence. The design of a molecular probe often involves a fluorophore (a signal-emitting unit) and a recognition site that selectively interacts with the target of interest.

While there is extensive research on the development of fluorescent probes for various biological targets, specific studies detailing the use of this compound as a molecular probe are not prevalent in the current body of scientific literature. However, the structural components of this compound suggest a potential framework that could be adapted for such purposes.

The general structure of a molecular probe can be conceptualized as follows:

| Component | Function | Potential in this compound |

| Fluorophore | Emits a detectable signal (e.g., fluorescence) upon excitation. | The phenyl or phenoxy groups could be chemically modified to incorporate or form a fluorophore. |

| Linker | Connects the fluorophore to the recognition site. | The ethylacetamide backbone could serve as a linker. |

| Recognition Site | Binds selectively to the target analyte. | Functional groups could be introduced to the phenyl or phenoxy rings to create a specific binding site for a target molecule or ion. |

For instance, the phenyl rings could be functionalized with groups that have an affinity for a particular enzyme or receptor. Upon binding, a conformational change could potentially alter the fluorescence properties of a tethered fluorophore, allowing for the detection of the binding event. The development of such a probe would require significant synthetic modification of the parent this compound molecule.

Contributions to Mechanistic Organic Chemistry Studies

The study of reaction mechanisms is fundamental to understanding and controlling chemical transformations. This compound, with its distinct functional groups, can serve as a model substrate in various mechanistic investigations.

The amide bond is a central feature of this molecule and is susceptible to both acidic and basic hydrolysis. A detailed kinetic study of the hydrolysis of this compound under different pH conditions and temperatures could provide valuable insights into the mechanism of amide bond cleavage. Such studies often involve monitoring the rate of disappearance of the reactant or the appearance of the products (phenylacetic acid and 2-phenoxyethanamine) over time. The data obtained can be used to determine the reaction order, activation energy, and to propose a plausible reaction mechanism, including the structure of the transition state.

Furthermore, the presence of the phenoxyethyl group allows for the investigation of intramolecular reactions. For example, under specific conditions, it might be possible to induce a cyclization reaction involving the amide nitrogen and the phenoxy ring. Mechanistic studies of such a reaction would aim to determine whether the reaction proceeds via a concerted or a stepwise mechanism and to identify any intermediates that may be formed. Techniques such as isotopic labeling, where one or more atoms in the molecule are replaced with a heavier isotope, could be employed to trace the pathways of atoms during the reaction.

Crossover experiments could also be designed to determine if a reaction is intramolecular or intermolecular. For instance, if a rearrangement reaction is suspected, reacting a mixture of this compound and a structurally similar, isotopically labeled analog could reveal whether fragments of the molecules exchange during the reaction. The absence of crossover products would suggest an intramolecular mechanism.

The following table outlines potential mechanistic studies where this compound could be a valuable substrate.

| Mechanistic Study | Experimental Approach | Information Gained |

| Amide Hydrolysis | Kinetic studies (spectrophotometry, chromatography) at varying pH and temperature. | Reaction order, rate constants, activation parameters, elucidation of the reaction pathway (e.g., tetrahedral intermediate). |

| Intramolecular Cyclization | Product analysis, isotopic labeling studies, computational modeling. | Determination of reaction pathway (concerted vs. stepwise), identification of intermediates, understanding of neighboring group participation. |

| Rearrangement Reactions | Crossover experiments with isotopically labeled analogs. | Differentiation between intramolecular and intermolecular reaction mechanisms. |

Future Perspectives and Research Directions for N 2 Phenoxyethyl 2 Phenylacetamide

Advancements in Stereoselective Synthesis of N-(2-phenoxyethyl)-2-phenylacetamide

The development of efficient and highly selective synthetic methodologies is crucial for accessing enantiomerically pure forms of this compound, which is essential for detailed structure-activity relationship (SAR) studies and the development of optimized derivatives. Future advancements in this area are anticipated to focus on catalytic asymmetric methods.

One promising avenue is the use of chiral catalysts for the N-alkylation of 2-phenoxyethylamine (B128699) or the amidation of chiral 2-phenylacetic acid derivatives . sciengine.comrsc.orgnih.gov Recent progress in organocatalysis and transition-metal catalysis offers a powerful toolkit for achieving high enantioselectivity in C-N bond formation. sciengine.comrsc.orgnih.gov For instance, the development of novel chiral ligands for transition metals could enable the enantioselective coupling of 2-phenoxyethylamine with a suitable 2-phenylacetyl precursor. sciengine.com Similarly, chiral Brønsted acids or bases could be employed to catalyze the stereoselective addition of 2-phenoxyethylamine to a ketene (B1206846) derived from 2-phenylacetic acid.

Another area of exploration is the enzymatic synthesis of chiral precursors or the direct enzymatic coupling of the two fragments. Biocatalysis offers the advantages of high selectivity and mild reaction conditions, making it an environmentally friendly approach. chemrxiv.org Lipases and amidases, for example, could be engineered to catalyze the stereoselective acylation of 2-phenoxyethylamine with a racemic or prochiral 2-phenylacetic acid derivative.

Future research will likely involve a combination of these approaches to develop scalable and cost-effective routes to enantiomerically pure this compound and its analogs. The availability of these stereochemically defined molecules will be instrumental in elucidating their specific interactions with biological targets and in the design of next-generation compounds with enhanced properties.

A summary of potential stereoselective synthetic strategies is presented in the table below:

| Synthetic Strategy | Catalyst/Reagent | Key Transformation | Potential Advantages |

| Catalytic Asymmetric N-Alkylation | Chiral transition metal complexes (e.g., with chiral phosphine (B1218219) or diamine ligands) | Stereoselective formation of the N-C bond between 2-phenoxyethylamine and a 2-phenylacetyl precursor. | High enantioselectivity, broad substrate scope. |

| Organocatalytic Amidation | Chiral Brønsted acids or bases, chiral nucleophilic catalysts | Stereoselective acylation of 2-phenoxyethylamine. | Metal-free, mild reaction conditions. |

| Enzymatic Resolution/Synthesis | Lipases, amidases, or other engineered enzymes | Kinetic resolution of racemic precursors or direct stereoselective amide bond formation. | High selectivity, environmentally benign. |

Elucidation of Novel Molecular Interaction Profiles

A detailed understanding of how this compound interacts with its molecular targets is fundamental to optimizing its activity and designing new derivatives with improved properties. Future research in this area will leverage a combination of computational and experimental techniques to build a comprehensive picture of its molecular interaction profile.

Molecular dynamics (MD) simulations will play a crucial role in exploring the conformational landscape of this compound and its dynamic interactions with target proteins or other molecules. chemrxiv.orgnih.govchemrxiv.org These simulations can provide insights into the flexibility of the molecule, the role of solvent molecules, and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that govern binding affinity and specificity. nih.gov

Quantum chemical studies , such as Density Functional Theory (DFT) calculations, can be employed to investigate the electronic properties of the molecule, including its electrostatic potential, frontier molecular orbitals, and charge distribution. superfri.orgresearchcommons.org This information is valuable for understanding the nature of its interactions and for parameterizing force fields used in MD simulations.

Experimentally, techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) will be invaluable for determining the three-dimensional structures of this compound or its analogs in complex with their targets. These high-resolution structures will provide a static snapshot of the binding mode and serve as a crucial validation for computational models.

The integration of these computational and experimental approaches will enable the elucidation of novel molecular interaction profiles, paving the way for the rational design of new compounds with tailored activities.

Expansion of Compound Library for Comprehensive SAR Optimization

Systematic exploration of the chemical space around the this compound scaffold is essential for a comprehensive understanding of its structure-activity relationships (SAR). nih.gov Future efforts will focus on the synthesis and evaluation of a diverse library of analogs to identify key structural features that influence activity and other properties.

SAR studies on related phenylacetamide derivatives have shown that modifications to both the phenyl and acetamide (B32628) portions of the molecule can significantly impact their biological activity. royalsocietypublishing.org For instance, the introduction of various substituents on the aromatic rings can modulate properties such as lipophilicity, electronic character, and steric bulk, which in turn can affect target binding and pharmacokinetic properties. nih.gov

Future SAR optimization of this compound will likely involve:

Modification of the phenyl rings: Introducing a range of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions on both the phenoxy and phenyl rings to probe the effects on activity.

Alterations to the linker: Varying the length and flexibility of the ethyl linker between the phenoxy group and the amide nitrogen to explore the optimal spatial arrangement for target interaction.

Substitution on the acetamide backbone: Introducing substituents at the α-position of the acetamide moiety to explore the impact on conformational preferences and target binding.

The generated data will be used to build robust SAR models that can guide the design of new analogs with improved potency, selectivity, and other desirable characteristics.

The following table outlines potential modifications for SAR studies:

| Molecular Region | Potential Modifications | Rationale |

| Phenyl Rings | Halogens, alkyl groups, alkoxy groups, nitro groups, etc. at various positions. | Modulate electronic properties, lipophilicity, and steric interactions. |

| Ethyl Linker | Shortening or lengthening the chain, introducing conformational constraints (e.g., cyclopropane (B1198618) rings). | Optimize the distance and orientation between the two aromatic moieties. |

| Acetamide Backbone | Alkylation or other substitutions at the α-carbon. | Influence conformational preferences and introduce new interaction points. |

Integration of Advanced Computational and Experimental Techniques for Predictive Modeling

The integration of advanced computational and experimental techniques is set to revolutionize the discovery and optimization of novel compounds based on the this compound scaffold. Predictive modeling, driven by machine learning and artificial intelligence, will play an increasingly important role in accelerating the design-synthesize-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) models will be developed using the data generated from the expanded compound library. nih.govproquest.comtandfonline.comresearchgate.netresearchgate.net These models will establish mathematical relationships between the structural features of the molecules and their biological activities, allowing for the prediction of the activity of virtual compounds before their synthesis. nih.govproquest.comtandfonline.comresearchgate.netresearchgate.net Modern QSAR approaches leverage a wide range of molecular descriptors and machine learning algorithms to build highly predictive models. nih.govproquest.comtandfonline.comresearchgate.netresearchgate.net

Proteochemometric (PCM) modeling represents another powerful approach, particularly when multiple targets are being considered. nih.gov PCM models integrate information about both the chemical structures of the ligands and the properties of the protein targets to predict bioactivity across a matrix of compounds and targets. nih.gov This can be particularly useful for predicting selectivity and identifying potential off-target effects.

These predictive models will be used to prioritize the synthesis of the most promising candidates, thereby reducing the time and resources required for lead optimization. The iterative refinement of these models with new experimental data will lead to increasingly accurate predictions and a more efficient discovery process.

Exploration of New Non-Clinical Applications in Material Science or Agrochemicals

Beyond its potential in the life sciences, the this compound scaffold holds promise for applications in material science and agrochemicals. Future research will explore the incorporation of this molecule into novel materials and its potential as a lead structure for the development of new crop protection agents.

In material science , the rigid aromatic and flexible linker components of this compound could be exploited in the design of new polymers with interesting properties. nih.gov For example, it could be used as a monomer or a building block for the synthesis of specialty polymers, such as phenoxy resins , which are known for their toughness, ductility, and excellent thermal stability. huntsman.comcorrosionpedia.commdpi.com The incorporation of the this compound moiety could impart specific functionalities, such as altered solubility, adhesion, or thermal properties. huntsman.comcorrosionpedia.commdpi.com Furthermore, the potential for introducing photoresponsive groups onto the aromatic rings opens up the possibility of developing photoresponsive polymers and materials. nih.govspecificpolymers.comrug.nlnih.govmpg.de

In the field of agrochemicals , both the phenoxy and phenylacetamide moieties are present in a number of commercially successful herbicides and fungicides. researchgate.net The phenoxy group is a key component of phenoxy herbicides, while phenylacetamide derivatives have shown promise as fungicides. researchgate.net Future research will likely involve the synthesis and screening of this compound and its analogs for herbicidal, fungicidal, or insecticidal activity. Predictive models, such as those used for "pesticide-likeness," could be employed to guide the design of new agrochemical candidates based on this scaffold. researchgate.netnih.gov

The exploration of these non-clinical applications could lead to the development of new materials with tailored properties and novel agrochemicals with improved efficacy and environmental profiles.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-phenoxyethyl)-2-phenylacetamide, and how can reaction efficiency be monitored?

- Methodological Answer : A two-step synthesis is commonly employed:

Substitution Reaction : React 2-chloroacetamide with phenoxyethanol in the presence of a weak base (e.g., K₂CO₃) in acetonitrile. Monitor progress via TLC using hexane:ethyl acetate (9:1) .

Amidation : Condense the intermediate with phenylacetic acid using a coupling agent (e.g., DCC or EDCI). Purify via recrystallization or column chromatography. Reaction efficiency can be tracked using LC-MS or NMR to confirm intermediate formation and final product purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use ¹H/¹³C NMR to verify the presence of the phenoxyethyl group (δ 4.1–4.3 ppm for –OCH₂–) and acetamide carbonyl (δ 167–170 ppm). FTIR should show N–H stretching (~3300 cm⁻¹) and C=O (~1650 cm⁻¹) .

- Chromatography : HPLC with a C18 column and UV detection at 254 nm ensures >95% purity. Compare retention times with known standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- Waste Disposal : Segregate organic waste and dispose via certified hazardous waste services. Avoid aqueous release due to potential ecotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Stereochemical Ambiguities : For chiral analogs, use chiral HPLC or Mosher’s method to assign configurations. Compare experimental NMR data with computational predictions (e.g., DFT-based NMR simulations) .

- Polymorphism Issues : Conduct X-ray crystallography to resolve discrepancies in melting points or spectral peaks. Cross-validate with DSC (Differential Scanning Calorimetry) .

Q. What strategies optimize the yield of this compound in scaled-up reactions?

- Methodological Answer :

- Solvent Optimization : Replace acetonitrile with DMF or THF to improve solubility of aromatic intermediates.

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction rates in biphasic systems .

- Process Monitoring : Implement in-situ FTIR or PAT (Process Analytical Technology) to track real-time conversion and minimize side reactions .

Q. How can researchers evaluate the biological activity of this compound analogs, and what mechanistic insights are plausible?

- Methodological Answer :

- In Vitro Assays : Test COX-2 inhibition (ELISA) or antimicrobial activity (MIC assays). Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like prostaglandin synthase .

- Metabolic Stability : Perform hepatic microsome assays to assess CYP450-mediated degradation. Correlate structural modifications (e.g., fluorination) with half-life improvements .

Q. What analytical techniques are recommended for detecting degradation products of this compound under stressed conditions?